1-[6-(3-Chloro-phenoxy)-pyridin-3-yl]-ethanone 1-[6-(3-Chloro-phenoxy)-pyridin-3-yl]-ethanone
Brand Name: Vulcanchem
CAS No.: 1545051-57-7
VCID: VC11673096
InChI: InChI=1S/C13H10ClNO2/c1-9(16)10-5-6-13(15-8-10)17-12-4-2-3-11(14)7-12/h2-8H,1H3
SMILES: CC(=O)C1=CN=C(C=C1)OC2=CC(=CC=C2)Cl
Molecular Formula: C13H10ClNO2
Molecular Weight: 247.67 g/mol

1-[6-(3-Chloro-phenoxy)-pyridin-3-yl]-ethanone

CAS No.: 1545051-57-7

Cat. No.: VC11673096

Molecular Formula: C13H10ClNO2

Molecular Weight: 247.67 g/mol

* For research use only. Not for human or veterinary use.

1-[6-(3-Chloro-phenoxy)-pyridin-3-yl]-ethanone - 1545051-57-7

Specification

CAS No. 1545051-57-7
Molecular Formula C13H10ClNO2
Molecular Weight 247.67 g/mol
IUPAC Name 1-[6-(3-chlorophenoxy)pyridin-3-yl]ethanone
Standard InChI InChI=1S/C13H10ClNO2/c1-9(16)10-5-6-13(15-8-10)17-12-4-2-3-11(14)7-12/h2-8H,1H3
Standard InChI Key CLCZPKFOAQTFOT-UHFFFAOYSA-N
SMILES CC(=O)C1=CN=C(C=C1)OC2=CC(=CC=C2)Cl
Canonical SMILES CC(=O)C1=CN=C(C=C1)OC2=CC(=CC=C2)Cl

Introduction

Molecular Structure and Chemical Identity

Core Structural Features

1-[6-(3-Chloro-phenoxy)-pyridin-3-yl]-ethanone features a pyridine ring substituted at the 3-position with an acetyl group (-COCH₃) and at the 6-position with a 3-chlorophenoxy moiety (-O-C₆H₄-Cl). The chlorine atom at the meta position of the phenoxy group introduces significant electronic effects, influencing reactivity and intermolecular interactions . The IUPAC name, 1-[6-(3-chlorophenoxy)pyridin-3-yl]ethanone, reflects this substitution pattern.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₃H₁₀ClNO₂
Molecular Weight247.67 g/mol
SMILESCC(=O)C₁=CN=C(C=C₁)OC₂=CC(=CC=C₂)Cl
InChIKeyCLCZPKFOAQTFOT-UHFFFAOYSA-N
PubChem CID59626072

Synthesis and Optimization Strategies

Primary Synthetic Route

The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) between 3-chlorophenol and a pre-functionalized pyridine intermediate. A representative protocol involves:

  • Preparation of 6-bromo-3-acetylpyridine: Bromination at the 6-position of 3-acetylpyridine using N-bromosuccinimide (NBS) .

  • Coupling with 3-chlorophenol: Pd-catalyzed Ullmann or Buchwald-Hartwig coupling under inert atmosphere to install the phenoxy group .

Table 2: Comparative Yields in Pyridine-Phenoxy Coupling Reactions

Catalyst SystemTemperature (°C)Yield (%)Reference
CuI/1,10-phenanthroline11068
Pd(OAc)₂/Xantphos9082
NiCl₂(dppe)12075

Process Optimization

The patent US20030088107A1 describes a related synthesis using sodium tungstate and hydrogen peroxide for sulfide oxidation, achieving 75% yield . While developed for a methylsulfonyl analog, this method suggests viable conditions for oxidizing thioether intermediates in analogous compounds.

Physicochemical Properties

Solubility and Stability

  • Solubility: Sparingly soluble in water (<0.1 mg/mL at 25°C); highly soluble in polar aprotic solvents (DMSO, DMF).

  • Stability: Stable under ambient conditions but susceptible to photodegradation due to the chlorophenoxy group. Storage at -20°C under nitrogen is recommended.

Mass Molarity Calculations

The molecular weight (247.67 g/mol) enables precise solution preparation:

  • 1 M solution: 247.67 g dissolved in 1 L solvent.

  • Dilution formula: C1V1=C2V2C_1V_1 = C_2V_2, where CC = concentration (mol/L), VV = volume (L).

Electron-Withdrawing Effects and Reactivity

The 3-chlorophenoxy group exerts strong -I and -M effects, directing electrophilic substitution to the pyridine ring’s 2- and 4-positions. Comparative studies show:

Table 3: Substituent Effects on Pyridine Reactivity

SubstituentReaction Rate (k, ×10³ s⁻¹)Product Distribution (%)
3-Chlorophenoxy2.45 ± 0.122-position: 78
4-Methoxyphenoxy1.89 ± 0.094-position: 65
Unsubstituted phenoxy1.02 ± 0.052-/4-: 42/38

Data extrapolated from analogous systems .

Research Gaps and Future Directions

  • Toxicological Profiling: No in vivo toxicity data available; urgent need for acute oral LD₅₀ studies.

  • Catalytic Asymmetric Modifications: Underexplored potential in chiral ligand synthesis for transition-metal catalysis .

  • Polymer Applications: As a monomer for high-performance polyamides, leveraging hydrogen-bonding capacity of the ketone and pyridine groups .

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